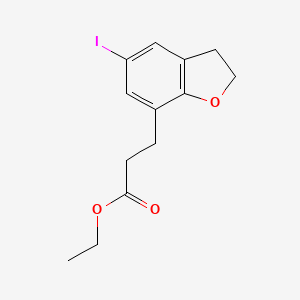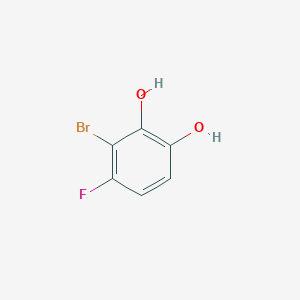
3-Bromo-2-chloro-5-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 2, and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the halogenation of benzenethiol derivatives. The process may involve:
Bromination: Introduction of a bromine atom at the 3-position.
Chlorination: Introduction of a chlorine atom at the 2-position.
Fluorination: Introduction of a fluorine atom at the 5-position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiol group to form corresponding hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-2-fluoroaniline: Similar structure but with an amine group instead of a thiol group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group and carboxylic acid instead of a thiol group.
2-Bromo-5-chlorobenzotrifluoride: Contains trifluoromethyl group instead of a thiol group.
Propriétés
Formule moléculaire |
C6H3BrClFS |
|---|---|
Poids moléculaire |
241.51 g/mol |
Nom IUPAC |
3-bromo-2-chloro-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Clé InChI |
XJDUTMTVXYXFDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)

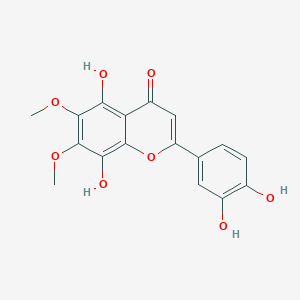
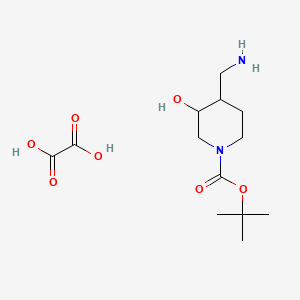
![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
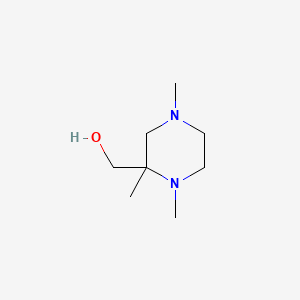
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)

